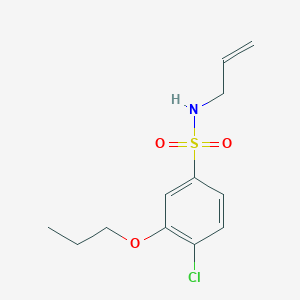
N-allyl-4-chloro-3-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-chloro-3-propoxybenzenesulfonamide, also known as CAPS, is a sulfonamide compound that has been widely used in scientific research. CAPS has a unique chemical structure that makes it an ideal candidate for various applications in biochemistry and biophysics.
Wirkmechanismus
The mechanism of action of N-allyl-4-chloro-3-propoxybenzenesulfonamide as a buffer is based on its ability to maintain a stable pH environment. This compound acts as a weak acid and a weak base, which allows it to resist changes in pH when an acid or base is added to the solution. This compound can also chelate metal ions, which makes it an ideal buffer for metalloproteins.
Biochemical and Physiological Effects
This compound has no known direct biochemical or physiological effects on living organisms. However, it has been used as a buffer in various biochemical and physiological experiments. This compound has been shown to have no toxic effects on cells or tissues at concentrations used in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-chloro-3-propoxybenzenesulfonamide has several advantages as a buffer for lab experiments. It has a high buffering capacity, which allows it to resist changes in pH when an acid or base is added to the solution. This compound is also stable over a wide range of temperatures and can be stored for long periods without degradation. However, this compound has some limitations as a buffer. It has a limited pH range of 9.0-11.0, which restricts its use in experiments conducted at other pH values. This compound can also interfere with some assays, such as those that use metal ions.
Zukünftige Richtungen
For research include modifying the chemical structure of N-allyl-4-chloro-3-propoxybenzenesulfonamide to improve its properties and exploring its use in other applications.
Synthesemethoden
The synthesis of N-allyl-4-chloro-3-propoxybenzenesulfonamide involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with allylamine in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-chloro-3-propoxybenzenesulfonamide has been widely used in scientific research as a buffer for pH-dependent biochemical and biophysical studies. This compound has a pKa value of 10.4, which makes it an ideal buffer for experiments conducted at pH 9.0-11.0. This compound has been used as a buffer in various applications such as protein crystallization, enzyme activity assays, and electrophoresis.
Eigenschaften
Molekularformel |
C12H16ClNO3S |
|---|---|
Molekulargewicht |
289.78 g/mol |
IUPAC-Name |
4-chloro-N-prop-2-enyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h3,5-6,9,14H,1,4,7-8H2,2H3 |
InChI-Schlüssel |
NEPRQCGXLKWPEP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



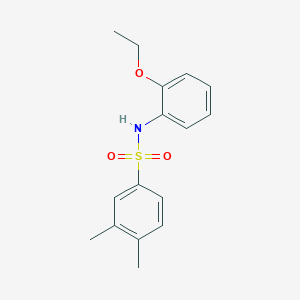
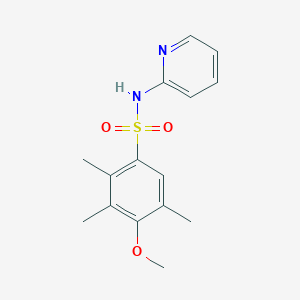
![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
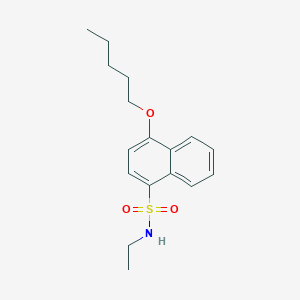
![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
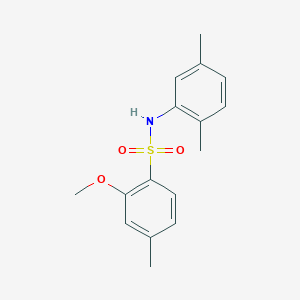
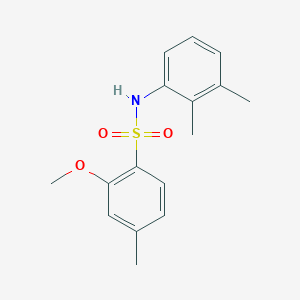
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
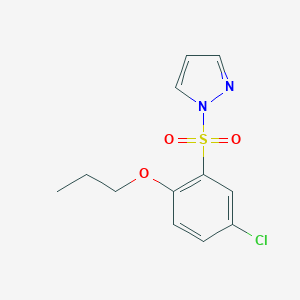
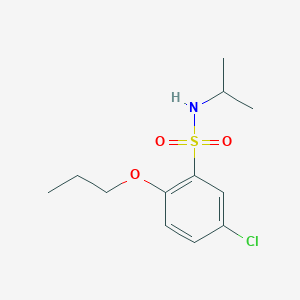
![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)